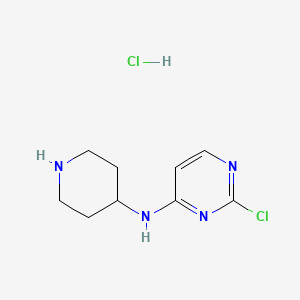

2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride

Vue d'ensemble

Description

2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN4·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride typically involves the reaction of 2,4-dichloropyrimidine with piperidine. The reaction is carried out in a mixture of water and methanol at temperatures ranging from 25 to 30°C for about 24 hours . The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or methanol.

Oxidation and Reduction:

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Kinase Inhibition

One of the primary applications of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride is as an inhibitor of specific kinases, particularly the protein kinase B (PKB/Akt) pathway. This pathway is crucial in regulating cell growth, survival, and metabolism.

Key Findings:

- The compound has been shown to exhibit ATP-competitive inhibition against PKB, with selectivity over closely related kinases such as PKA (Protein Kinase A) .

- It has demonstrated significant efficacy in reducing tumor growth in xenograft models, indicating its potential as an anticancer agent .

Table 1: Inhibition Potency Against Kinases

| Compound | Target Kinase | IC50 (nM) | Selectivity Ratio (PKB/PKA) |

|---|---|---|---|

| This compound | PKB | <50 | 28-fold |

Antitumor Activity

The compound's ability to inhibit PKB has implications for cancer treatment. In vivo studies have shown that it can modulate biomarkers associated with tumor progression and significantly inhibit the growth of human tumor xenografts in animal models.

Case Study:

In a study involving nude mice with human tumor xenografts, treatment with this compound led to a marked reduction in tumor size compared to control groups. The doses administered were well-tolerated, suggesting a favorable safety profile .

Chemical Biology

Beyond its role as a kinase inhibitor, this compound can serve as a valuable tool in chemical biology for probing signaling pathways involved in various diseases.

Drug Development

The structural characteristics of this compound make it a candidate for further modifications aimed at enhancing its pharmacological properties. Researchers are exploring derivatives that may improve selectivity and bioavailability while maintaining efficacy against target kinases.

Mécanisme D'action

The exact mechanism of action of 2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride is not well-documented. compounds with similar structures often interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. Further research is needed to elucidate the precise mechanisms and molecular targets involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4-nitropyridine: Used in the synthesis of various pyridine derivatives.

N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Prepared by reacting 2,4-dichloropyrimidine with other amines.

Uniqueness

2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride is unique due to its specific combination of a piperidine ring and a chloropyrimidine moiety. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Activité Biologique

Overview

2-Chloro-N-piperidin-4-ylpyrimidin-4-amine hydrochloride is a pyrimidine derivative with significant biological activity, particularly in the context of drug discovery and development. This compound has garnered attention for its potential applications in treating various diseases, including cancer and immune-related disorders. The following sections detail its synthesis, biological mechanisms, pharmacokinetics, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichloropyrimidine with piperidine. This reaction is usually conducted in a water-methanol mixture at temperatures between 25°C and 30°C for approximately 24 hours.

The precise mechanism of action for this compound is not fully elucidated; however, compounds with similar structures often interact with specific molecular targets such as kinases and receptors. This interaction can influence various biological pathways, potentially leading to therapeutic effects . For instance, some studies suggest that pyrimidine derivatives can modulate kinase activity, which is crucial in many signaling pathways associated with cancer and other diseases .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. It has been shown to have a favorable pharmacokinetic profile, including sufficient oral bioavailability and low toxicity levels in animal models .

- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit various kinases implicated in cancer progression. The structure of this compound suggests it may have similar inhibitory effects on kinases involved in immune responses and tumorigenesis .

- Safety Profile : Toxicity studies indicate that this compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting a favorable safety margin for potential therapeutic use .

Pharmacokinetics

Pharmacokinetic studies reveal important characteristics of this compound:

| Parameter | Value |

|---|---|

| Clearance | 82.7 ± 1.97 mL/h/kg |

| Oral Bioavailability (F) | 31.8% |

| Maximum Tolerated Dose | 2000 mg/kg |

These parameters indicate that the compound has a relatively high clearance rate and moderate oral bioavailability, which are critical factors for its potential use in therapeutic applications .

Comparative Analysis

When compared to similar compounds, such as other pyrimidine derivatives and kinase inhibitors, this compound stands out due to its unique combination of a piperidine ring and chloropyrimidine moiety. This structural uniqueness may confer distinct chemical properties and biological activities.

Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 2-Chloro-4-nitropyridine | Used in the synthesis of pyridine derivatives |

| N-(2-chloropyrimidin-4-yl)-N,2,3-dimethylindazol | Anti-cancer activity |

Case Studies

Several case studies have explored the biological effects of similar pyrimidine derivatives:

- Inhibition Studies : A study reported that pyrimidine-based compounds effectively inhibited EGFR phosphorylation in cancer cell lines, leading to apoptosis and cell cycle arrest .

- Animal Models : Another study demonstrated the efficacy of pyrimidine derivatives in reducing tumor size in xenograft models, highlighting their potential as anticancer agents .

Propriétés

IUPAC Name |

2-chloro-N-piperidin-4-ylpyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4.ClH/c10-9-12-6-3-8(14-9)13-7-1-4-11-5-2-7;/h3,6-7,11H,1-2,4-5H2,(H,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARLDHZAYJGTIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC(=NC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.